molecular formula C11H9ClN2O B8369008 2-Chloro-4-(pyridin-2-ylmethoxy)pyridine

2-Chloro-4-(pyridin-2-ylmethoxy)pyridine

Cat. No. B8369008
M. Wt: 220.65 g/mol
InChI Key: FMGLNPKBXKILQW-UHFFFAOYSA-N
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Patent
US08629158B2

Procedure details

Pyridin-2-ylmethanol (3.00 g, 27.5 mmol), 2-chloro-4-iodopyridine (6.0 g, 25 mmol), cesium carbonate (10.6 g, 32.5 mmol), CuI (0.95 g, 5.0 mmol) and 1,10-phenanthroline (0.90 g, 5.0 mmol) were stirred in toluene (15 mL) and purged with a nitrogen stream for 10 minutes. The mixture was heated to 105° C. for 16 h, allowed cool and filtered through a silica plug eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 100% ethyl acetate) to provide the title compound (4.1 g, 74%) as a white solid: ESI MS m/z 221 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.95 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].[Cl:9][C:10]1[CH:15]=[C:14](I)[CH:13]=[CH:12][N:11]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.[Cu]I>[Cl:9][C:10]1[CH:15]=[C:14]([O:8][CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:13]=[CH:12][N:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.9 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.95 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with a nitrogen stream for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
allowed cool
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 100% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.